
Urea-crosslinker C2-succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea-crosslinker C2-succinimide is a chemical compound that is widely used in scientific research and industry. It is the shortest version of MS-cleavable urea-based lysine-lysine reactive homobifunctional cross-linkers, featuring a C2-arm . At neutral or slightly basic pH, it irreversibly crosslinks the neighboring lysine groups .
Synthesis Analysis
The synthesis of succinimide can be achieved through a method involving crystallization and co-crystallization with urea . The process involves the collection of filtrate by filtering the fermentation broth, adjusting the pH to 2.0 by supplementing sulfuric acid, and carrying out crystallization at 8°C for 4 hours to obtain succinic acid crystals . Then, urea is added to the remaining solution with a mass ratio of urea to residual succinic acid of 4:1 . The second crystallization is carried out at pH 2 and 4°C for 12 hours to obtain succinic acid-urea co-crystal .Molecular Structure Analysis
The molecular formula of this compound is C13H14N4O9. Its molecular weight is 370.274.Chemical Reactions Analysis
Amine-reactive chemical groups in biomolecular probes for labeling and crosslinking primary amines include NHS esters (N-hydroxysuccinimide esters) and imidoesters . These groups are incorporated into reagents for protein crosslinking and labeling .Physical And Chemical Properties Analysis
Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .Aplicaciones Científicas De Investigación
- El Urea-crosslinker C2-succinimide se utiliza para crear redes o matrices de proteínas con las propiedades mecánicas y funcionales deseadas. Al reticular proteínas, genera películas y materiales adecuados para aplicaciones en el cuidado de la salud y el envasado de alimentos/no alimentos .
- Permite la unión de moléculas como tintes fluorescentes, biotina u otras etiquetas a proteínas, lo que permite su detección y estudio .
Reticulación de proteínas para biomateriales
Bioconjugación y etiquetado
Nanomateriales proteicos autoensamblados
En resumen, el this compound sirve como una herramienta versátil en la investigación científica, contribuyendo a la modificación de proteínas, la administración de fármacos y el diseño de materiales. Sus aplicaciones abarcan diversos campos, destacando su importancia en el avance de la biotecnología y los biomateriales . Si tiene alguna otra pregunta o necesita detalles adicionales, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
Urea-crosslinker C2-succinimide primarily targets primary amines . These primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . They are positively charged at physiologic pH and occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .
Mode of Action
This compound interacts with its targets through a process known as crosslinking . This compound, being a homobifunctional crosslinker, contains two reactive ends that can form covalent bonds with primary amines . At neutral or slightly basic pH, it irreversibly crosslinks the neighbouring lysine groups . The presence of the symmetrical urea moiety, which is prone to collision-induced dissociation, allows for the unambiguous distinguishing of crosslinks in tandem CID-MS experiments .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving proteins and peptides. The crosslinking process chemically joins two or more molecules by a covalent bond . This technique, often called bioconjugation when referring to its use with proteins and other biomolecules, is an essential component of many proteomics methods .
Result of Action
The result of the action of this compound is the formation of crosslinks between proteins or peptides . This crosslinking can lead to changes in the structure and function of the targeted proteins, potentially influencing various biological processes. The presence of the symmetrical urea moiety allows for the unambiguous distinguishing of crosslinks in tandem CID-MS experiments .
Action Environment
The action of this compound is influenced by environmental factors such as pH. It has been noted that at neutral or slightly basic pH, it irreversibly crosslinks the neighbouring lysine groups . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment in which it is used.
Safety and Hazards
Direcciones Futuras
Considering the drawbacks of conventional crosslinkers, there is a need to search for more biocompatible and biodegradable novel polymers to attain safe and efficient hydrogel formulations . Introduction of urea linkage led to a slight reduction in thermal stability of gelatin . Drug (i.e., 5-Fluorouracil) release from crosslinked gelatin took place via an anomalous transport mechanism with mild degradative diffusion .
Análisis Bioquímico
Biochemical Properties
Urea-crosslinker C2-succinimide primarily cross-links lysine side chains . The ureido-2,2´-diacetic acid bis(hydroxysuccinimide) ester, is the shortest version of MS-cleavable urea-based lysine-lysine reactive homobifunctional cross-linkers, featuring a C2-arm . At neutral or slightly basic pH, it irreversibly crosslinks the neighbouring lysine groups .
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. It’s known that crosslinking reagents like this compound can have significant effects on cellular processes. For example, they can be used to fix and preserve tissues or cells for immunohistochemistry (IHC) applications .
Molecular Mechanism
The molecular mechanism of this compound involves the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH, making them readily accessible to conjugation reagents introduced into the aqueous medium .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]carbamoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O9/c18-7-1-2-8(19)16(7)25-11(22)5-14-13(24)15-6-12(23)26-17-9(20)3-4-10(17)21/h1-6H2,(H2,14,15,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVHTMGFAUCZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)NCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2444518.png)
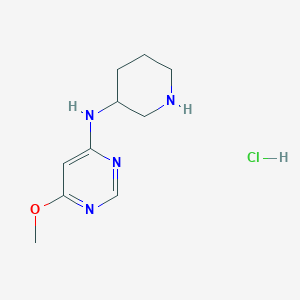
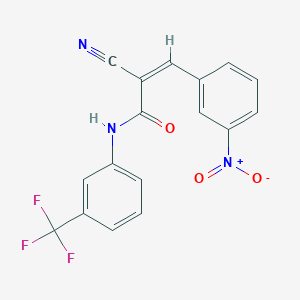
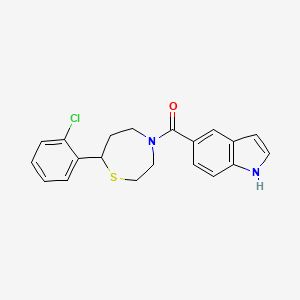

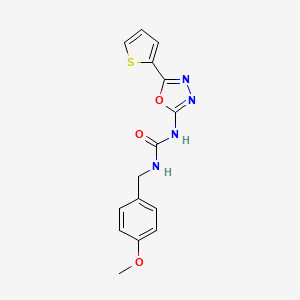
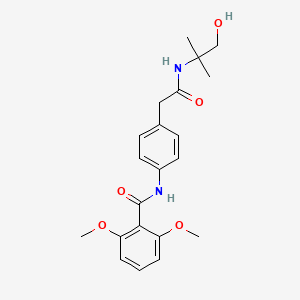
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2444533.png)

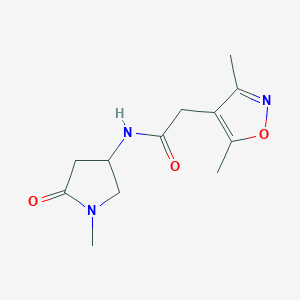
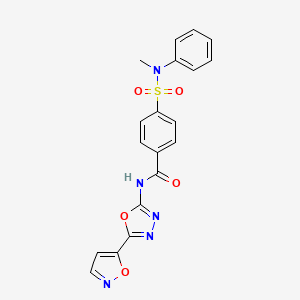
![Methyl 3-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2444537.png)
![3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2444538.png)
![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2444540.png)
